Lipophilicity Differentiation vs. Closest Analogs
The target compound exhibits an XLogP3-AA value of 1.3, which is 1.3 log units higher than the 1-aminoethyl analog (XLogP3-AA = 0.0) and 1.7 log units higher than the aminomethyl analog (XLogP3-AA = −0.4). This lipophilicity elevation is quantitatively consistent with the addition of two methylene units and a methyl branch in the side chain [1]. In the context of the AstraZeneca matched-pair analysis of 1,2,4- vs. 1,3,4-oxadiazole isomers, a difference of one order of magnitude in log D was shown to produce significant divergences in metabolic stability, hERG inhibition, and aqueous solubility [2].
| Evidence Dimension | Partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.3 |
| Comparator Or Baseline | Ethyl 5-(1-aminoethyl)-1,2,4-oxadiazole-3-carboxylate: XLogP3-AA = 0.0; Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate: XLogP3-AA = −0.4 |
| Quantified Difference | ΔXLogP3-AA = +1.3 to +1.7 log units vs. comparators |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release) |
Why This Matters
Higher lipophilicity directly influences membrane permeability, plasma protein binding, and volume of distribution, making this building block the preferred choice when a more hydrophobic, membrane-permeable fragment is required in a lead optimization program.
- [1] PubChem CID 86811509 (Target), CID 23394580 (1-Aminoethyl), CID 11412638 (Aminomethyl). Computed Properties: XLogP3-AA. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] Boström J, Hogner A, Llinàs A, Wellner E, Plowright AT. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55(5), 1817–1830. DOI: 10.1021/jm2013248. View Source
